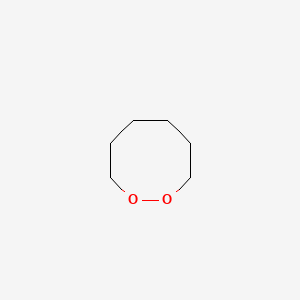

1,2-Dioxocane

Description

Historical Overview of Cyclic Peroxide Research

The journey into the world of peroxides began in 1818 with the synthesis of the first peroxide, hydrogen peroxide, by French chemist Louis Jacques Thénard. However, it took over a century for the significance of the peroxide bond to be fully appreciated in a biological and synthetic context. A pivotal moment in the history of cyclic peroxides was the synthesis of the six-membered 1,2-dioxane (B1202867) in 1956 by Criegee and Müller, which marked a significant advance in the ability to create these unique ring systems. wikipedia.org

The 1960s brought a surge of interest with the discovery that four-membered cyclic peroxides, known as 1,2-dioxetanes, were key intermediates in the chemical reactions responsible for bioluminescence in organisms like fireflies. This discovery highlighted the unique energetic properties of the strained peroxide ring. The field saw another monumental leap with the isolation of artemisinin (B1665778) from the plant Artemisia annua. The discovery of artemisinin, a complex cyclic peroxide, and its potent antimalarial properties was a landmark achievement, recognized with the 2015 Nobel Prize in Physiology or Medicine, cementing the importance of cyclic peroxides in medicinal chemistry. nih.gov This historical progression from simple inorganic peroxides to complex, life-saving natural products has paved the way for research into a wide array of cyclic peroxides, including the less common eight-membered systems like 1,2-dioxocane.

Chemical Significance of Eight-Membered Cyclic Peroxides (this compound)

This compound is a heterocyclic organic compound featuring an eight-membered ring containing a peroxide linkage. While research on five- and six-membered cyclic peroxides is extensive, the eight-membered this compound is a less commonly encountered structure. researchgate.netresearchgate.net However, its significance lies in its potential bioactive properties and its role as a structural motif in certain natural products.

Derivatives of this compound have been investigated for a range of pharmacological activities, including potential antioxidant, anti-inflammatory, and even anticancer properties. The presence of the peroxide bond is key to this bioactivity, as it can be a source of reactive oxygen species under specific physiological conditions, a mechanism implicated in the action of antimalarial drugs like artemisinin. nih.gov Research in this area involves the synthesis and biological evaluation of novel this compound derivatives, which can serve as scaffolds for the development of new therapeutic agents. The unique conformational flexibility of the eight-membered ring, compared to smaller, more rigid cyclic peroxides, may also influence its biological interactions and reactivity.

Classification and Structural Features within the Cyclic Peroxide Family

Organic peroxides are broadly classified based on their substituents (e.g., alkyl, acyl) and the presence or absence of a hydroxyl group. unl.edu Cyclic peroxides are a distinct sub-class defined by the incorporation of the O-O bond within a ring system. They can be further categorized based on the size of the ring, which significantly influences their stability and reactivity.

The defining structural feature of all peroxides is the O-O single bond. This bond is relatively weak, with a bond dissociation energy of approximately 45–50 kcal/mol, which is less than half the strength of typical C-C or C-O bonds. This inherent weakness is the source of their reactivity. Key structural parameters for the peroxide group include an O-O bond length of about 1.45 Å, R-O-O bond angles of roughly 110°, and C-O-O-R dihedral angles of approximately 120°. unl.edu

The family of cyclic peroxides includes members with various ring sizes, each with distinct characteristics.

Table 1: Classification of Cyclic Peroxides by Ring Size

| Ring Size | Class Name | Example Compound | Key Features |

|---|---|---|---|

| 3 | Dioxaziridines | Dioxaziridine | Highly strained and typically unstable intermediates. acs.org |

| 4 | 1,2-Dioxetanes | 1,2-Dioxetane | Highly strained; intermediates in chemiluminescent reactions. unl.edu |

| 5 | 1,2-Dioxolanes | 1,2-Dioxolane | Found in natural products like plakinic acids; exhibit antimalarial activity. researchgate.net |

| 6 | 1,2-Dioxanes | 1,2-Dioxane | Common structural motif in many natural products, including the peroxyplakoric acids. nih.gov |

| 7 | 1,2-Dioxepanes | 1,2-Dioxepane | Less common than 5- and 6-membered rings; studied for antimalarial applications. nyu.edu |

The stability of these rings generally increases with ring size, as larger rings can better accommodate the preferred bond angles and dihedral angles of the peroxide group, thereby reducing ring strain. The eight-membered this compound ring is more flexible than its smaller counterparts, which allows it to adopt various low-energy conformations.

Structure

3D Structure

Properties

CAS No. |

6572-89-0 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

dioxocane |

InChI |

InChI=1S/C6H12O2/c1-2-4-6-8-7-5-3-1/h1-6H2 |

InChI Key |

WXIXHCWLYVANJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCOOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dioxocane Ring Systems

Strategies for Cyclic Peroxide Formation (General Principles Applicable to 1,2-Dioxocane)

The synthesis of cyclic peroxides, including the this compound ring system, generally relies on two main approaches: the direct incorporation of molecular oxygen or its equivalents, and the cyclization of a linear precursor already containing a hydroperoxide functionality. These strategies are designed to overcome the challenges associated with peroxide bond formation and ring closure.

Oxygenation Reactions

Oxygenation reactions introduce the peroxide functionality directly into a substrate through the use of various forms of oxygen, often facilitated by catalysts or external energy sources. These methods can be powerful for the direct construction of the cyclic peroxide core.

Transition metal catalysts have proven to be effective in mediating the reaction of organic substrates with molecular oxygen to form peroxides. mdpi.comrsc.orgnih.gov While the direct synthesis of 1,2-dioxocanes via this method is not extensively documented, the principles have been applied to the formation of related cyclic peroxides. For instance, cobalt(II) complexes have been utilized in the hydroperoxidation of dienes, which could be envisioned as a potential route to precursors for this compound synthesis. nih.gov Palladium(II) catalysts have also been employed in the cyclization of unsaturated tertiary hydroperoxides to yield 1,2-dioxanes, a strategy that could potentially be adapted for larger ring systems. nih.gov The general approach involves the activation of either the organic substrate or molecular oxygen by the metal center to facilitate the C-O bond formation.

A notable example in the broader context of cyclic peroxide synthesis is the cobalt-catalyzed peroxidation of unsaturated compounds. This method often involves the use of a silane and molecular oxygen, leading to the formation of silyl peroxides which can then be converted to the corresponding hydroperoxides.

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Co(II) complexes | Dienes | Unsaturated hydroperoxides | nih.gov |

| Pd(II) catalysts | γ,δ-Unsaturated tertiary hydroperoxides | 1,2-Dioxanes | nih.gov |

| Fe(III)/Cu(II) acetylacetonate | Bicycloalkanols | 1,2-Dioxolanes | beilstein-journals.org |

This table presents examples of transition metal-catalyzed reactions for the formation of cyclic peroxides, illustrating the types of catalysts and substrates that have been successfully employed.

Electrochemical methods offer an alternative for the generation of reactive intermediates that can lead to peroxide formation. Anodic oxidation can be used to generate radical cations from suitable precursors, which can then react with molecular oxygen. researchgate.net This approach has been explored for the synthesis of 1,2-dioxanes through the electrochemical activation of donor-acceptor cyclopropanes and cyclobutanes. researchgate.net The application of this strategy to the synthesis of 1,2-dioxocanes would require the design of appropriate precursors that can undergo electrochemical oxidation to form an eight-membered ring. The key advantage of electrochemistry is the ability to fine-tune the reaction conditions by controlling the applied potential, which can lead to high selectivity.

| Precursor Type | Key Intermediate | Product Ring System | Reference |

| Donor-Acceptor Cyclopropanes | Radical Cations | 1,2-Dioxanes | researchgate.net |

| Dihydrazones | Diradical Intermediates | Alkynes | nih.gov |

This table provides examples of electrochemical syntheses, highlighting the precursor types and the resulting products, which could conceptually be extended to this compound synthesis.

Photochemical reactions, particularly those involving singlet oxygen, are a well-established method for the synthesis of endoperoxides. Singlet oxygen, typically generated using a photosensitizer and visible light, can undergo [4+2] cycloaddition reactions with 1,3-dienes to form 1,2-dioxenes, which are six-membered cyclic peroxides. While this specific reaction is not directly applicable to the formation of an eight-membered ring in a single step, photoinduced processes can be used to generate radical intermediates that could potentially cyclize to form 1,2-dioxocanes. For example, the photolysis of molecules containing a peroxide moiety and a suitable radical acceptor could initiate an intramolecular cyclization.

Ozonolysis is a powerful tool for the cleavage of carbon-carbon double bonds and can be ingeniously applied to the synthesis of cyclic peroxides. core.ac.ukwikipedia.orgorganic-chemistry.org The reaction of an alkene with ozone initially forms a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org By carefully choosing the substrate and reaction conditions, the intermediate carbonyl oxide can be trapped intramolecularly by a tethered alcohol or hydroperoxide to form cyclic peroxides. For instance, the ozonolysis of unsaturated hydroperoxides can lead to the formation of cyclic peroxy-hemiacetals. The application of this methodology to the synthesis of 1,2-dioxocanes would necessitate a precursor with a strategically placed double bond and a hydroperoxide group separated by a suitable tether to favor the formation of an eight-membered ring. The ozonolysis of bicyclic 1,2-dioxines has also been investigated, leading to the formation of 1,4-dicarbonyl 1,2-dioxines. acs.org

| Substrate | Key Intermediate | Product | Reference |

| Alkenes | Carbonyl oxide | Aldehydes/Ketones | wikipedia.orgorganic-chemistry.org |

| Enol ethers | 3-Alkoxy-1,2-dioxolane | Cyclic Peroxides | core.ac.uk |

| Bicyclic 1,2-dioxines | Ozonide | 1,4-Dicarbonyl 1,2-dioxines | acs.org |

This table outlines the use of ozonolysis in generating key intermediates for the synthesis of various products, including cyclic peroxides.

Hydroperoxide-Mediated Cyclizations

This strategy involves the synthesis of a linear molecule containing a hydroperoxide group and a suitable electrophilic or radical acceptor site. Subsequent intramolecular cyclization then forms the cyclic peroxide ring. This is a versatile approach as the synthesis of the linear precursor can often be accomplished through well-established synthetic methods.

The intramolecular cyclization of unsaturated hydroperoxides is a common method for the synthesis of 1,2-dioxanes. nih.govnih.gov This reaction can be promoted by acids, bases, or radical initiators. For example, the triethylamine-catalyzed cyclization of unsaturated hydroperoxides in the presence of triethylammonium hydrochloride has been shown to produce 1,2-dioxanes in good yields. nih.gov Similarly, palladium(II) catalysts can facilitate the cyclization of γ,δ-unsaturated tertiary hydroperoxides. nih.gov The extension of these methods to the synthesis of 1,2-dioxocanes would require the preparation of ω-unsaturated hydroperoxides with the appropriate chain length. Radical cyclizations of diene hydroperoxides have also been studied, with the regioselectivity of the cyclization being a key factor. rsc.org

| Precursor | Catalyst/Promoter | Product Ring System | Reference |

| Unsaturated hydroperoxides | Triethylammonium hydrochloride/Et3N | 1,2-Dioxanes | nih.gov |

| γ,δ-Unsaturated tertiary hydroperoxides | Palladium(II) | 1,2-Dioxanes | nih.gov |

| α,ω-Diene hydroperoxide | Radical/Electrophilic initiators | 1,2-Dioxolanes and 1,2-Dioxanes | rsc.org |

This table summarizes different approaches for the cyclization of hydroperoxides to form cyclic peroxides, indicating the precursors and catalysts used.

Metal-Mediated Cyclizations

The cyclization of unsaturated hydroperoxides catalyzed by transition metals presents a viable pathway to cyclic peroxides. Palladium(II) catalysts have been effectively used for the synthesis of 1,2-dioxanes from γ,δ-unsaturated tertiary hydroperoxides. nih.gov This methodology can be extrapolated to the synthesis of 1,2-dioxocanes by using appropriately elongated unsaturated hydroperoxide precursors. The proposed mechanism involves the coordination of the palladium(II) catalyst to the alkene, followed by an intramolecular attack by the hydroperoxide group. nih.gov A subsequent β-hydride elimination step releases the this compound product and regenerates the active catalyst. nih.gov

Various conditions can be employed for these cyclizations, often requiring specific reagents to facilitate the catalytic cycle.

| Catalyst | Co-catalyst/Reagent | Description |

| Palladium(II) acetate (Pd(OAc)₂) | Pyridine | Acts as a ligand. nih.gov |

| Palladium(II) acetate (Pd(OAc)₂) | Benzoquinone (BQ) | Serves as an oxidant. nih.gov |

| Palladium(II) acetate (Pd(OAc)₂) | Silver carbonate (Ag₂CO₃) | Used in certain reaction conditions. nih.gov |

This table summarizes reagents used in palladium-catalyzed cyclization of unsaturated hydroperoxides to form cyclic peroxides.

Intramolecular Conjugate Additions

A common strategy for the formation of endoperoxides involves the cyclization of a hydroperoxide onto an activated alkene within the same molecule. nih.gov In the context of this compound synthesis, this translates to an intramolecular conjugate addition where a hydroperoxide function acts as a nucleophile, attacking an electron-deficient alkene, such as an α,β-unsaturated ketone or ester. The length and conformation of the chain connecting the hydroperoxide and the Michael acceptor are critical for favoring the eight-membered ring closure.

Intramolecular Alkylation of Hydroperoxyacetals

The intramolecular alkylation of a hydroperoxyacetal provides a robust method for forming cyclic peroxide structures. nih.govresearchgate.net This approach involves a hydroperoxyacetal moiety where the hydroperoxide group acts as an internal nucleophile, displacing a leaving group located elsewhere in the molecule to form the this compound ring. The stereospecificity of this reaction makes it particularly valuable for asymmetric synthesis. nih.govresearchgate.net This method offers a general solution for constructing the 1,2-dioxane (B1202867) unit found in many natural products, and the principle is applicable to the synthesis of the homologous this compound system. nih.govresearchgate.net

Oxa-Michael Additions

The oxa-Michael reaction, the addition of an oxygen nucleophile to a conjugated system, is a fundamental transformation in organic synthesis. researchgate.netvander-lingen.nl For the construction of a this compound ring, an intramolecular oxa-Michael addition can be employed. In this scenario, a hydroperoxide group within the substrate molecule adds to an α,β-unsaturated carbonyl system. This reaction is typically promoted by a base or an acid catalyst. vander-lingen.nlsemanticscholar.org While historically facing challenges such as low reactivity and reversibility, modern catalysts have improved the efficiency of this reaction type. vander-lingen.nl

Ring Transformations and Rearrangement-Based Syntheses

Beyond direct cyclization strategies, the this compound framework can be accessed through the transformation or rearrangement of pre-existing ring systems.

Oxidative Ring Expansion Strategies from Precursor Carbocycles

An innovative approach to cyclic peroxide synthesis involves the oxidative ring expansion of precursor carbocycles. Specifically, cyclobutanols have been shown to undergo ring expansion to form 1,2-dioxanols using cobalt catalysts and molecular oxygen. researchgate.netresearchgate.netnih.govfigshare.com The mechanism proceeds through the formation of an alkoxy radical, which drives the regioselective cleavage of the strained carbocyclic ring. researchgate.netnih.govfigshare.com The resulting carbon-centered radical traps molecular oxygen to yield the endoperoxide structure.

To synthesize an eight-membered this compound, this strategy can be conceptually extended to a larger precursor carbocycle, such as a cyclohexanol. The oxidative cleavage of the six-membered ring would lead to a radical intermediate that, upon trapping oxygen, forms the desired eight-membered heterocyclic system.

| Precursor Ring System | Key Reagents | Product Ring System |

| Cyclobutanol | Co(acac)₂, Triplet Oxygen (³O₂) | 1,2-Dioxane (1,2-Dioxanol) researchgate.netresearchgate.netnih.gov |

| Cyclohexanol (Hypothesized) | Co(acac)₂, Triplet Oxygen (³O₂) | This compound (Hypothesized) |

This table illustrates the principle of oxidative ring expansion for synthesizing cyclic peroxides and extends it to the formation of 1,2-dioxocanes.

Stereoselective and Asymmetric Approaches to this compound Architectures

Controlling the stereochemistry during the synthesis of this compound rings is crucial, particularly when targeting chiral natural products or their analogues. Asymmetric synthesis aims to produce a stereoisomer in preference to others. youtube.com

Stereoselectivity has been observed in several of the aforementioned synthetic methods. For instance, the intramolecular alkylation of hydroperoxyacetals can be highly stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. nih.govresearchgate.net This provides a direct route to enantiomerically enriched cyclic peroxides.

Furthermore, the oxidative ring expansion of cyclobutanols can lead to 1,2-dioxanes with a preferred 3,6-cis-configuration, indicating a degree of diastereoselectivity in the reaction. researchgate.netresearchgate.netnih.govfigshare.com Such inherent selectivity is valuable and can be exploited in the design of synthetic routes toward specific stereoisomers of 1,2-dioxocanes. The development of chiral catalysts and auxiliaries continues to advance the field, enabling more precise control over the three-dimensional architecture of these complex heterocyclic molecules.

Diastereocontrol in Cyclic Peroxide Synthesis

Achieving diastereocontrol in the synthesis of cyclic peroxides, including 1,2-dioxocanes, is crucial for accessing specific isomers of complex molecules. The stereochemical outcome of cyclization is often dictated by the pre-existing stereocenters in the acyclic precursor. Intramolecular reactions, in particular, leverage substrate control to guide the formation of new stereocenters relative to existing ones.

Methodologies for smaller ring systems, such as 1,2-dioxolanes and 1,2-dioxanes, have established principles that are applicable to larger rings. For instance, the intramolecular reactions of hydroperoxides with oxetanes can proceed with high stereoselectivity nih.gov. The use of hydroperoxide precursors in a two-step reaction sequence generally allows for greater control over diastereoselectivity compared to one-step radical processes researchgate.net. In these strategies, the conformation of the transition state during the ring-closing step is influenced by the steric and electronic properties of the substituents on the acyclic chain, thereby favoring the formation of one diastereomer over others. While specific examples for this compound are not as prevalent, the underlying principle of using an acyclic precursor with defined stereochemistry to direct the cyclization remains a cornerstone strategy.

Chiral Catalyst-Enabled Asymmetric Cyclizations

The enantioselective synthesis of eight-membered rings is a significant challenge in organic chemistry. Chiral catalysts offer a powerful solution by creating a chiral environment that biases the reaction pathway toward one enantiomer. Although the application of this strategy to 1,2-dioxocanes is an emerging area, analogous syntheses of other eight-membered heterocycles provide a clear blueprint for potential methodologies.

For example, the highly enantioselective synthesis of eight-membered cyclic ethers has been accomplished using chiral bifunctional catalysts in tandem cyclization reactions semanticscholar.org. These catalysts can activate both reacting partners and control their orientation in the transition state, leading to high levels of enantioselectivity. Organocatalytic asymmetric [4+4] annulation reactions have also proven effective for constructing eight-membered rings semanticscholar.org. Adapting these approaches, a hypothetical asymmetric synthesis of a this compound could involve the cyclization of a hydroperoxy-diene or a similar precursor, mediated by a chiral Lewis acid or a bifunctional organocatalyst that controls the facial selectivity of the ring-forming attack.

Control of Remote Stereocenters in Peroxide Ring Formation

Controlling stereocenters that are distant from the reaction site—a concept known as remote stereocontrol—represents a frontier in asymmetric synthesis nih.gov. This advanced strategy is critical for the synthesis of highly complex molecules where multiple stereocenters must be set with precision. Organocascade catalysis has emerged as a powerful tool for achieving remote stereocontrol by forging multiple stereocenters at positions five or six bonds away from the chiral catalyst's influence iciq.org.

The mechanism often involves a bifunctional chiral catalyst that organizes a long, flexible substrate into a specific conformation within its chiral pocket nih.gov. This pre-organization ensures that a subsequent intramolecular reaction occurs with high stereoselectivity at a distant site. While direct applications to this compound synthesis are not yet widely reported, this strategy holds immense potential. In the context of a complex natural product synthesis, a chiral catalyst could be used to orchestrate the cyclization of a long-chain hydroperoxide, thereby establishing the stereochemistry of the this compound ring in concert with other remote stereocenters along the carbon framework.

Synthesis of Functionalized and Substituted this compound Derivatives

The synthesis of functionalized this compound derivatives expands the chemical space and allows for the modulation of physical and biological properties. Key strategies include the incorporation of heteroatoms into the ring structure and the construction of larger macrocyclic systems.

Incorporating Heteroatoms into Cyclic Peroxide Frameworks

The introduction of heteroatoms, such as silicon, into peroxide-containing rings can significantly alter the ring's conformation and properties. Organosilicon peroxides, for instance, can be synthesized to form larger, more complex macrocycles. A notable method involves the imidazole-catalyzed cyclization of a bis(hydroperoxy) compound with an organosilicon dihalide linker.

This approach has been used to prepare 18- and 24-membered organosilicon peroxides. The reaction of 1,1′-bis(hydroperoxy)bis(cycloheptyl)peroxide with 1,2-bis(dimethylchlorosilyl)ethylene in the presence of imidazole yields a 24-membered macrocyclic peroxide in high yield mdpi.com. The imidazole catalyst is believed to play a crucial role by coordinating to the silicon atom and facilitating the step-wise formation of the two new Si-O bonds, which ultimately leads to the cyclized product mdpi.com.

| Reactant A | Reactant B | Catalyst | Product Ring Size | Yield |

|---|---|---|---|---|

| 1,1′-bis(hydroperoxy)bis(cycloheptyl)peroxide | 1,2-bis(dimethylchlorosilyl)ethylene | Imidazole | 24-membered | 80% mdpi.com |

Access to Macrocyclic Peroxide Rings

Macrocycles containing a peroxide bond are of growing interest due to their potential bioactivity. Several synthetic strategies have been developed to construct these large-ring systems, which often contain a this compound or larger endoperoxide moiety.

Key methodologies for constructing macrocyclic peroxides with 10- to 36-membered frameworks include mdpi.com:

Intramolecular Iodocyclization: The cyclization of unsaturated hydroperoxides promoted by reagents like bis(collidine)iodine(I) hexafluorophosphate (BCIH) can produce macrocyclic peroxides. For example, BCIH-promoted cyclization of an unsaturated hydroperoxide has been shown to yield a 10-membered 1,2-dioxecane ring mdpi.com.

Intermolecular Cyclization: The reaction of hydroperoxides with alkyl dihalides provides a direct route to macrocyclic structures. This method relies on the nucleophilic character of the hydroperoxide group to displace the halides in a cyclization reaction.

Peroxidation of Carbonyls: Dicarbonyl compounds can react with hydrogen peroxide to form macrocyclic peroxides. For instance, the reaction of 2,5-hexanedione with H₂O₂ leads to the formation of a macrocycle containing multiple peroxide linkages mdpi.com.

Rearrangements of Ozonides: Acid-catalyzed rearrangements of ozonides or larger cyclic triperoxides can be engineered to produce macrocyclic peroxides through intermediates like oxy- or peroxycarbenium ions mdpi.com.

These diverse strategies provide a versatile toolkit for chemists to access a wide range of complex macrocyclic structures containing the this compound motif and related endoperoxide systems.

Mechanistic Investigations of 1,2 Dioxocane Reactivity and Transformations

Thermal Decomposition Pathways of Cyclic Peroxides

The thermal decomposition of cyclic peroxides is a fundamental process that typically involves the homolytic cleavage of the weak oxygen-oxygen bond. This initiation step generates a diradical species that can then undergo various subsequent reactions, leading to a range of products. The stability and decomposition pathways are highly dependent on the ring size and the nature of any substituents present.

Pyrolysis of cyclic peroxides provides valuable insights into their thermal stability and decomposition mechanisms. While specific pyrolysis studies on 1,2-dioxocane are not extensively documented, the general mechanism for cyclic peroxide pyrolysis involves the initial homolytic scission of the O-O bond to form a 1,8-dioxy diradical. This diradical can then undergo several transformations, including intramolecular hydrogen abstraction, fragmentation, or rearrangement to yield a variety of smaller molecules.

For comparison, the pyrolysis of smaller cyclic peroxides like 1,2-dioxetanes primarily yields two carbonyl compounds through the cleavage of both the O-O and C-C bonds researchgate.net. Larger rings like 1,2-dioxanes can undergo more complex fragmentation pathways. In the case of this compound, the resulting flexible eight-membered diradical would likely lead to a complex mixture of products, including dicarbonyl compounds, hydroxy ketones, and cyclic ethers, formed through competing fragmentation and rearrangement pathways.

Table 1: Expected Pyrolysis Products of this compound based on General Cyclic Peroxide Decomposition Mechanisms

| Product Type | Formation Pathway |

| 1,6-Dicarbonyl compounds | C-C bond cleavage of the 1,8-dioxy diradical |

| Hydroxy ketones | Intramolecular hydrogen atom transfer followed by fragmentation |

| Cyclic ethers (e.g., oxocane) | Decarbonylation or other complex rearrangements |

| Alkenes and smaller fragments | Further fragmentation of initial products at high temperatures |

Substituents on the cyclic peroxide ring can significantly influence its thermal stability. Generally, bulky substituents can sterically hinder the approach of other molecules, potentially increasing the stability of the peroxide. Electron-withdrawing or -donating groups can also affect the stability of the peroxide bond and the subsequent radical intermediates.

Studies on other cyclic peroxides have shown that alkyl and aryl substituents can stabilize the resulting carbon-centered radicals formed after O-O bond cleavage, thereby lowering the decomposition temperature. The conformational flexibility of the this compound ring would also play a crucial role, as substituents could favor conformations that either stabilize or destabilize the peroxide linkage. For instance, substituents that lock the ring into a conformation that strains the O-O bond would be expected to decrease its thermal stability.

Photochemical Reactivity of the this compound Moiety

The photochemical reactivity of cyclic peroxides is another important area of investigation. Similar to thermal decomposition, the primary photochemical process is the homolytic cleavage of the O-O bond upon absorption of UV light. This process also generates a 1,8-dioxy diradical, which can then follow similar reaction pathways as in the thermal decomposition.

The specific products and their distribution can, however, differ from thermolysis due to the different energy landscape of the excited state. Photolysis can sometimes lead to the formation of unique products that are not observed in thermal reactions. For instance, photochemical excitation can lead to electronically excited carbonyl products, which can then undergo further photochemical reactions or relax to the ground state via phosphorescence or fluorescence. While detailed photochemical studies on this compound are scarce, it is expected to follow these general principles of cyclic peroxide photochemistry.

Radical Chemistry of this compound Systems

The chemistry of this compound is intrinsically linked to radical intermediates. The facile homolysis of the peroxide bond makes it a good source of oxygen-centered radicals, which can initiate a cascade of radical reactions.

The primary radical species generated from the decomposition of this compound is the 1,8-dioxy diradical. These oxygen-centered radicals are highly reactive and can participate in a variety of reactions, including:

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules or intramolecularly, leading to the formation of hydroxyl groups and new carbon-centered radicals. Intramolecular hydrogen abstraction is particularly likely in the flexible this compound ring, leading to the formation of cyclic ethers or hydroxy-functionalized products.

Addition to Double Bonds: If unsaturated functionalities are present in the molecule or in the reaction medium, the oxygen-centered radicals can add to these double bonds, initiating polymerization or other addition reactions.

Fragmentation: The diradical can undergo β-scission of C-C bonds, leading to ring-opening and the formation of smaller, more stable molecules.

The initial oxygen-centered radicals can readily transform into carbon-centered radicals through intramolecular hydrogen abstraction. For the this compound system, this could involve hydrogen abstraction from any of the methylene groups in the ring. The position of the resulting carbon-centered radical would then dictate its subsequent fate.

Table 2: Potential Transformations of Carbon-Centered Radicals from this compound

| Radical Position | Plausible Transformations | Potential Products |

| α to an oxygen | Rearrangement via β-scission of a C-O bond | Ring-opened carbonyl compounds |

| β to an oxygen | 1,5-hydrogen shift | Isomerized carbon-centered radicals |

| γ or δ to an oxygen | Ring closure | Bicyclic ether formation |

Note: This table illustrates potential pathways based on general principles of radical chemistry, as specific experimental verification for this compound is limited.

These carbon-centered radicals can also be trapped by radical scavengers or undergo dimerization or disproportionation reactions. The complex interplay of these various radical pathways contributes to the diverse range of products that can be formed from the decomposition of this compound.

Reductive Activation Mechanisms

The reactivity of the this compound ring is fundamentally governed by the weak peroxide bond (O-O), which serves as the principal site for chemical transformations. Reductive activation is a key pathway for initiating the decomposition of this cyclic peroxide. This process typically involves the transfer of a single electron to the peroxide moiety, leading to the cleavage of the O-O bond. The mechanism is analogous to that observed in other cyclic peroxides, where a reductant donates an electron to one of the oxygen atoms. This addition results in the formation of a transient radical anion, which rapidly undergoes fragmentation to yield radical intermediates.

The antimalarial activity of various natural and synthetic peroxides is believed to operate through a similar reductive activation mechanism, where the heme iron(II) in infected erythrocytes reduces the peroxide bond to generate cytotoxic carbon-centered radicals. nih.gov Reagents such as soluble Fe(II) salts or thiolates can achieve reductive cleavage of peroxides under mild, room-temperature conditions, particularly for peroxides that are activated by ring strain or favorable stereoelectronics. nih.govacs.org This activation strategy bypasses the need for thermal energy to induce homolysis and provides a controlled method for generating radicals from the this compound scaffold.

Metal-Catalyzed Reactions and Peroxide Bond Cleavage

Transition metals, particularly those with accessible one-electron redox states, are effective catalysts for the cleavage of the peroxide bond in this compound. These metals facilitate the decomposition by providing lower-energy pathways for the formation of radical intermediates.

Iron(II) is a well-established reagent for the reductive cleavage of peroxides, a process often referred to as a Fenton-type reaction. researchgate.net In this mechanism, an iron(II) species donates a single electron to the peroxide bond of this compound. This results in the homolytic cleavage of the O-O bond, generating one oxygen-centered radical and a hydroxide anion, with the concomitant oxidation of iron(II) to iron(III). nih.govresearchgate.net

The resulting 8-membered alkoxy radical is highly reactive and can undergo a variety of subsequent transformations, including intramolecular hydrogen abstraction, ring-opening fragmentation, or intermolecular reactions. The combination of iron salts with thiols can enhance the reductive cleavage of even hindered peroxides. acs.org While some highly hindered peroxides are inert, others can be cleaved at room temperature using soluble Fe(II) sources. nih.gov The specific products formed depend on the structure of the dioxocane and the reaction conditions.

Table 1: Hypothetical Product Distribution in Fe(II)-Mediated Decomposition of a Substituted this compound This interactive table illustrates potential outcomes based on known radical pathways.

| Entry | Precursor | Major Transformation Pathway | Product Type | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | 3-methyl-1,2-dioxocane | 1,5-Hydrogen Atom Transfer | Tetrahydrofuran derivative | 55 |

| 2 | 3-methyl-1,2-dioxocane | Ring Opening/Fragmentation | Keto-aldehyde | 30 |

The role of manganese(III) in peroxide chemistry is mechanistically distinct from that of reductive activators like iron(II). Manganese(III) acetate, Mn(OAc)₃, is primarily employed as a one-electron oxidant to initiate free-radical reactions that lead to the synthesis of cyclic peroxides, rather than the cleavage of pre-formed ones. wikipedia.orgresearchgate.netmdpi.com In these reactions, Mn(III) oxidizes a substrate, such as a 1,3-dicarbonyl compound, to generate a carbon-centered radical. mdpi.comnih.gov This radical can then add to an alkene, and the resulting radical intermediate traps molecular oxygen to form a peroxy radical, which ultimately cyclizes to yield a 1,2-dioxane (B1202867) or other cyclic peroxide. capes.gov.brnii.ac.jp

Therefore, Mn(III) is not typically used to promote the cleavage of the this compound ring. Its function is to generate radicals from other precursors, making it a key reagent in the construction of peroxide-containing heterocyclic systems. mdpi.comnih.gov While manganese can exist in multiple oxidation states and Mn(III) can participate in the decomposition of hydrogen peroxide in bleaching processes, its utility in promoting the decomposition of stable cyclic peroxides like this compound is not a well-established transformation. researchgate.net

The interaction between transition metals and peroxides can proceed through several mechanistic pathways, largely dictated by the electronic properties of the metal complex and the peroxide substrate. acs.org

Homolytic Cleavage (Radical Pathway): This is the most common pathway for reducing metals like Fe(II) or Cu(I). A single-electron transfer (SET) from the metal to the peroxide O-O bond occurs, leading to homolysis and the formation of an oxygen-centered radical and the oxidized metal species. nih.govresearchgate.net Electron-rich metal complexes and peroxides with electron-donating groups tend to favor this pathway. acs.org

Heterolytic Cleavage (Polar Pathway): In this mechanism, the O-O bond is cleaved unevenly to produce ionic intermediates. This pathway is favored by electron-deficient metal complexes, which can better stabilize a negative charge. acs.org The reaction can be viewed as the metal center assisting in the departure of a leaving group, generating a high-valent metal-oxo species.

Concerted Mechanism: Some metal complexes may react via a concerted, three-center transition state, which is followed by the homolytic cleavage of the O-O bond. researchgate.net This is often characterized by large negative activation entropies.

The choice between homolytic and heterolytic cleavage is critical as it determines the nature of the reactive intermediates and, consequently, the final products. acs.org

Intramolecular Rearrangement Reactions of the Peroxide Ring

Once the peroxide bond of this compound is cleaved, typically forming a mono- or di-radical intermediate, the resulting species can undergo intramolecular rearrangements. These reactions are driven by the formation of more stable products and are highly dependent on the conformation of the 8-membered ring.

An important class of intramolecular reactions is the 1,n-hydrogen atom transfer (HAT). This process involves the abstraction of a hydrogen atom from a C-H bond within the molecule by the initially formed oxygen-centered radical. The "n" denotes the number of atoms in the cyclic transition state of the transfer.

The key driving force for HAT is the relative bond dissociation energies (BDEs), where a stronger O-H bond is formed at the expense of a weaker C-H bond. mdpi.com The feasibility of a specific 1,n-HAT is also governed by stereoelectronic and entropic factors; the transition state must allow for a near-linear arrangement of the C-H-O atoms. utexas.edu

1,5-HAT: This transfer proceeds through a six-membered ring transition state. It is often the most kinetically favored process due to minimal ring strain and favorable entropy. utexas.edu In a this compound-derived radical, a 1,5-HAT would translocate the radical from the oxygen to a carbon atom at the 5-position relative to it.

1,6-HAT: Proceeding through a seven-membered ring transition state, this process is also common, particularly in flexible ring systems like this compound. utexas.edu

Other HATs (1,7, etc.): The conformational flexibility of the 8-membered ring may also permit longer-range hydrogen transfers, such as a 1,7-HAT, although these are generally less common than 1,5- or 1,6-transfers.

This radical translocation process is a powerful tool in synthesis, as it allows for the functionalization of otherwise unactivated C-H bonds remote from the initial reactive site. mdpi.com The resulting carbon-centered radical can then be trapped or undergo further rearrangement.

Table 2: General Relative Favorability of 1,n-Hydrogen Atom Transfers Based on transition state stability and general principles.

| Type of Transfer | Transition State Size | General Energetic Profile | Key Factors |

|---|---|---|---|

| 1,5-HAT | 6-membered ring | Kinetically favored | Entropically preferred, low angle strain utexas.edu |

| 1,6-HAT | 7-membered ring | Thermodynamically accessible | Requires conformational flexibility |

Ring Contraction and Expansion Rearrangements

Ring contraction and expansion reactions are fundamental transformations in organic chemistry that alter the size of a cyclic framework, often to relieve ring strain or to form more stable carbocation intermediates. While these rearrangements are well-documented for smaller rings like cyclobutanes and cyclohexanes, specific examples involving the pre-formed this compound ring are not extensively detailed in the literature. However, the principles can be understood from studies of related macrocyclic peroxides and general rearrangement mechanisms.

For instance, the synthesis of larger cyclic peroxides, such as 1,2-dioxecane (a 10-membered ring), has been achieved through methods like the BCIH-promoted cyclization of unsaturated hydroperoxides. In one such synthesis, the 10-membered 1,2-dioxecane was formed alongside a 20-membered cyclic dimeric peroxide, illustrating a pathway to larger peroxidic rings. mdpi.com

Conversely, ring contractions often proceed through cationic rearrangements. wikipedia.org A plausible, though not explicitly demonstrated, pathway for a this compound derivative could involve a pinacol-type rearrangement. Such a reaction would be initiated by the formation of a carbocation adjacent to the ring, which could then trigger the migration of an endocyclic bond, resulting in a smaller, contracted ring system. wikipedia.org The driving force for such a process is typically the formation of a more stable molecular structure. chemistrysteps.com

Kornblum-DeLaMare Rearrangements

The Kornblum-DeLaMare rearrangement is a base-catalyzed chemical reaction that converts an organic peroxide into a ketone and an alcohol. wikipedia.orgdbpedia.org This transformation is a significant tool in organic synthesis and is a key step in the biosynthesis of prostaglandins. wikipedia.orgdbpedia.org The mechanism involves the abstraction of an acidic α-proton from the carbon atom adjacent to the peroxide linkage, which leads to the formation of a carbanion intermediate. This intermediate then rearranges, cleaving the O-O bond to yield the corresponding carbonyl and alcohol products. wikipedia.org

This rearrangement has been generalized for various cyclic peroxides. For example, monosubstituted 1,2-dioxanes (six-membered rings) can be rearranged into 1,4-ketoaldehydes. researchgate.net The principles of this reaction have been extended to macrocyclic peroxides, which serve as excellent models for the potential reactivity of this compound. Research has shown that the Kornblum-DeLaMare reaction can compete with other synthetic pathways in the formation of large peroxidic rings. mdpi.com More specifically, it has been successfully applied to α-hydroperoxy-substituted tetraoxacycloalkanes, including 10- and 12-membered macrocycles, to produce macrocyclic peroxylactones in high yields. mdpi.com

| Starting Macrocycle (Ring Size) | Reagents | Product | Yield (%) |

|---|---|---|---|

| α-hydroperoxy-substituted tetraoxacycloalkane (10-membered) | Ac₂O-Et₃N | Macrocyclic Peroxylactone | 80 |

| α-hydroperoxy-substituted tetraoxacycloalkane (12-membered) | Ac₂O-Et₃N | Macrocyclic Peroxylactone | 83 |

This compound as a Precursor or Intermediate in Reaction Cascades

A reaction cascade, or domino reaction, is a process where multiple chemical transformations occur consecutively in a single step without the need to isolate intermediates. longdom.org These reactions are highly efficient for building molecular complexity from simple starting materials. longdom.org

While synthetic cascades initiated by this compound are not widely reported, the role of the cyclic peroxide functional group as a trigger for biological cascades is well-established, particularly in the mechanism of antimalarial drugs. nih.gov In this context, the endoperoxide bond of compounds containing a 1,2-dioxane ring interacts with Fe(II) from heme within the malaria-infected erythrocyte. researchgate.net This interaction reduces the peroxide bond, leading to the formation of an oxygen-centered radical. This radical subsequently rearranges to a carbon-centered radical, which is the ultimate toxic species that acts upon the parasite's biomolecules. nih.govresearchgate.net This sequence of events—reduction, cleavage, and rearrangement to form a reactive species—can be viewed as a biologically initiated reaction cascade. This mechanism provides a clear precedent for how a this compound ring could function as a crucial intermediate, initiating a cascade of bond-forming or bond-breaking events upon activation.

Role of Cyclic Peroxides as Oxidants in Catalytic Systems

Peroxides are widely utilized as oxidants in a variety of chemical transformations, often in conjunction with transition metal catalysts. mdpi.comnih.gov Environmentally benign oxidants like hydrogen peroxide are particularly attractive for these processes. nih.gov Catalytic systems involving iron, copper, molybdenum, and other transition metals can activate peroxides to oxidize a wide range of organic substrates, including alkanes, olefins, and alcohols. mdpi.comresearchgate.net

For example, molybdenum peroxo complexes have been shown to catalyze the oxidation of cyclic ketones to lactones using hydrogen peroxide, in a catalytic version of the Baeyer–Villiger reaction. rsc.org The catalytic cycle in many of these oxidations involves the formation of highly reactive radicals, such as hydroxyl radicals, which then attack the organic substrate. mdpi.com

Although simple peroxides like H₂O₂ and tert-butyl hydroperoxide are the most commonly used oxidants in these systems, the cyclic peroxide unit possesses inherent oxidizing potential. The antimalarial action described previously is a prime example of the endoperoxide ring acting as an oxidant for Fe(II). nih.govresearchgate.net This demonstrates the capability of the O-O bond within a cyclic framework to accept electrons and initiate further chemical reactions. While the large-scale use of cyclic peroxides like this compound as the primary oxidant in industrial catalytic cycles is not common, their intrinsic oxidizing power is evident and remains an area of interest for the development of new, selective oxidation reactions.

Stereochemistry and Conformational Analysis of 1,2 Dioxocane Ring Systems

Conformational Preferences of Eight-Membered Cyclic Peroxides

Eight-membered rings, such as the parent carbocycle cyclooctane (B165968), are known to exist in a variety of flexible conformations. Unlike the well-defined chair conformation of cyclohexane, medium-sized rings adopt conformations that seek to minimize a combination of angle strain, torsional strain, and, most notably, transannular strain—the steric repulsion between atoms across the ring.

Preferred Conformers and Their Characterization

For cyclooctane, the boat-chair (BC) conformation is generally the most stable, with other low-energy conformers like the crown, boat-boat (BB), and chair-chair (CC) also present in the conformational equilibrium. The introduction of a peroxide (O-O) bond into the ring to form 1,2-dioxocane significantly influences this landscape.

The peroxide linkage has a relatively short O-O bond length (approx. 1.45 Å) and a defined C-O-O-C dihedral angle (typically around 120°), which imposes significant constraints on the ring. wikipedia.org Computational studies on analogous medium-ring systems suggest that the this compound ring would likely adopt conformations that can accommodate this geometry while minimizing unfavorable transannular interactions. wikipedia.org The most probable low-energy conformers for the this compound ring are predicted to be variations of the boat-chair and twist-chair families.

Characterization of these conformers relies heavily on computational chemistry and spectroscopic methods like Nuclear Magnetic Resonance (NMR). researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are essential for determining the geometries and relative energies of the various possible conformers. researchgate.net

Table 1: Predicted Low-Energy Conformers of this compound This table is illustrative, based on the known conformers of cyclooctane and the expected influence of a peroxide bond. Precise energy values would require specific computational studies.

| Conformer Family | Predicted Relative Energy (kcal/mol) | Key Structural Features |

| Boat-Chair (BC) | 0 (Reference) | Flexible, minimizes some transannular strain. |

| Twist-Chair (TC) | 0.5 - 1.5 | Avoids some eclipsing interactions. |

| Twist-Boat-Chair (TBC) | 1.0 - 2.0 | Intermediate structure. |

| Crown | > 2.0 | High symmetry but potential for eclipsing strain. |

Energy Barriers and Pseudorotation Pathways

The conformers of eight-membered rings are typically separated by low energy barriers, allowing for rapid interconversion through a process known as pseudorotation. This process involves slight changes in dihedral angles that allow the ring to move between conformations without passing through high-energy planar states. For this compound, these pathways connect the various low-energy forms, such as the boat-chair and twist-chair conformers. The energy barriers for these interconversions are generally low, often in the range of 5-10 kcal/mol, making the ring conformationally mobile at room temperature. The specific barriers would be influenced by the torsional potential around the C-O and O-O bonds.

Impact of Substituents on Conformational Equilibrium and Dynamics

The introduction of substituents onto the this compound ring has a profound effect on the conformational equilibrium. Following the general principles of conformational analysis, bulky substituents will preferentially occupy positions that minimize steric interactions, particularly 1,3-diaxial and transannular repulsions.

In the predicted boat-chair conformer of an eight-membered ring, there are multiple non-equivalent positions. Substituents will favor pseudo-equatorial positions to avoid steric clashes with atoms across the ring. wikipedia.org The energetic preference, or A-value, for a substituent will depend on its specific location on the ring due to the asymmetry of the conformers. For example, placing a methyl group at different positions on the ring would lead to varying degrees of steric strain, thereby shifting the equilibrium to favor conformers where the substituent is in the least hindered position.

Anomeric and Stereoelectronic Effects in Dioxocane Analogues

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the structure and stability of cyclic peroxides. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, a phenomenon that contradicts simple steric considerations. nih.gov

Diastereomerism and Enantiomerism in Substituted 1,2-Dioxocanes

The introduction of one or more stereocenters on the this compound ring leads to the possibility of stereoisomerism.

Enantiomers : A this compound with a single chiral center will exist as a pair of enantiomers—non-superimposable mirror images. If multiple chiral centers are present, the enantiomer is the molecule where the configuration (R or S) of every stereocenter is inverted. figshare.com

Diastereomers : When a substituted this compound has two or more stereocenters, diastereomers are possible. Diastereomers are stereoisomers that are not mirror images of each other. unl.edu This occurs when at least one, but not all, of the stereocenter configurations are different between two molecules. For example, a (3R, 8R)-disubstituted this compound would be a diastereomer of a (3R, 8S)-disubstituted version.

Diastereomers have different physical properties and energies. The relative stability of different diastereomers will be determined by the conformational preferences of the substituents. For instance, a trans-1,4-disubstituted derivative might be more stable than its cis counterpart if it can adopt a conformation where both substituents occupy pseudo-equatorial positions, thus minimizing steric strain.

Ring Strain Contributions to Structure and Reactivity

Ring strain is a measure of the instability of a cyclic molecule due to its geometry. It is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric repulsion across the ring).

Table 2: Contributing Factors to Ring Strain in this compound

| Type of Strain | Description | Relevance to this compound |

| Angle Strain | Deviation from ideal sp³ bond angles (~109.5°). | Minor contribution; the flexible ring can adopt near-ideal angles. |

| Torsional Strain | Eclipsing interactions between adjacent bonds. | Significant; minimized in twisted conformations but not fully eliminated. |

| Transannular Strain | Steric repulsion between non-adjacent atoms across the ring. | Major contributor; dictates the preference for extended conformations like the boat-chair. wikipedia.org |

Computational and Theoretical Investigations of 1,2 Dioxocane

Quantum Chemical Studies on Electronic Structure and Stability

There is no specific information available in the searched literature regarding the application of ab initio molecular orbital theory to study 1,2-dioxocane.

No dedicated DFT studies on the electronic structure and stability of this compound were found in the search results. While DFT (specifically B3LYP/6-31G*) has been used to model the formation of other eight-membered rings, this analysis was not applied to this compound. vdoc.pub

There is no available research discussing the selection of basis sets or functionals for computational studies of this compound.

Molecular Dynamics and Molecular Mechanics Simulations

Information regarding molecular dynamics or molecular mechanics simulations specifically for this compound is not present in the available literature.

Analysis of Molecular Orbitals and Electron Density

No frontier molecular orbital (HOMO-LUMO) analysis for this compound has been reported in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals (MOs) from a calculation into a localized Lewis structure representation, consisting of one-center "lone pairs" and two-center "bonds". uni-muenchen.dewikipedia.org This approach provides a quantitative basis for understanding chemical bonding, orbital interactions, and electron density distribution. wikipedia.orgwisc.edu For this compound, NBO analysis is instrumental in elucidating the nature of its electronic structure, particularly the interactions involving the peroxide bond and the lone pairs on the oxygen atoms.

The analysis focuses on donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.dewisc.edu These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. nih.gov In the this compound ring, key donor orbitals are the lone pairs (LP) of the oxygen atoms and the sigma (σ) bonding orbitals of the C-C and C-H bonds. The primary acceptor orbitals are the antibonding sigma-star (σ*) orbitals.

A critical interaction in this compound is the hyperconjugation involving the oxygen lone pairs. Specifically, the lone pair orbital on one oxygen atom (n_O) can act as a donor to the antibonding orbital of the adjacent oxygen-carbon bond (σ_C-O) or the oxygen-oxygen bond (σ_O-O). These n_O → σ* interactions contribute to the stabilization of the molecule. The stabilization energy, E(2), quantifies the strength of these delocalizations. A higher E(2) value indicates a more significant interaction. For instance, the interaction between a nitrogen lone pair and an antiperiplanar C-H antibond can result in a stabilization energy of 8.13 kcal/mol. wisc.edu Similar interactions in this compound influence its conformational preferences and the electronic environment around the peroxide linkage.

The table below illustrates typical donor-acceptor interactions and their associated stabilization energies that would be investigated in a theoretical study of this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ* (O2-C8) | 2.5 - 4.0 | Hyperconjugation |

| LP (O2) | σ* (O1-C3) | 2.5 - 4.0 | Hyperconjugation |

| LP (O1) | σ* (O1-O2) | 1.0 - 2.5 | Peroxide Bond Interaction |

| σ (C3-C4) | σ* (O1-C3) | 0.5 - 1.5 | Ring Strain/Hyperconjugation |

| σ (C8-H) | σ* (O2-C8) | < 0.5 | Vicinal Hyperconjugation |

Note: The values presented in this table are hypothetical and serve as examples of what might be expected from an NBO analysis of this compound, based on typical values for similar organic molecules.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for predicting the reaction mechanisms of molecules like this compound. Theoretical investigations typically focus on mapping the potential energy surface (PES) to identify reactants, products, intermediates, and, crucially, transition states. nih.gov For cyclic peroxides, the primary reaction pathway of interest is the thermal decomposition, which is initiated by the cleavage of the weak O-O bond. researchgate.net

Two general mechanisms are often considered for the decomposition of peroxide-containing molecules: a stepwise biradical mechanism or a concerted process. researchgate.net For cyclic peroxides, computational studies often support a mechanism involving the initial homolytic cleavage of the O-O bond, leading to the formation of a biradical intermediate. researchgate.netresearchgate.net In the case of this compound, this would result in an 8-membered carbon-oxygen biradical. This initial step is typically the rate-determining step of the decomposition.

Quantum mechanical methods, such as Density Functional Theory (DFT) and multireference perturbation theory, are employed to locate the transition state (TS) for this bond-breaking event. researchgate.netnih.gov The transition state represents the highest energy point along the reaction coordinate connecting the reactant to the biradical intermediate. nih.gov Its geometry is characterized by an elongated O-O bond. Frequency calculations are performed to confirm the nature of the stationary points; a minimum on the PES (reactant, product) has all real frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the O-O bond stretching).

The table below provides a comparative overview of calculated activation energies for the initial O-O bond cleavage in different cyclic peroxides, illustrating the expected range for this compound.

| Compound | Ring Size | Computational Method | Activation Energy (kcal/mol) |

| 1,2-Dioxetane | 4 | MS-CASPT2 | ~22 |

| 1,2-Dioxane (B1202867) | 6 | DFT (B3LYP) | 25 - 35 |

| 1,2-Dioxepane | 7 | DFT (B3LYP) | 28 - 38 |

| This compound | 8 | DFT/Ab Initio | ~30 - 40 (Predicted) |

Note: The activation energy for this compound is a predicted value based on trends observed in smaller cyclic peroxides. Specific values would require dedicated computational studies.

Bond Dissociation Energy Calculations

The bond dissociation energy (BDE) is a fundamental measure of bond strength, defined as the standard enthalpy change required to cleave a bond homolytically at a constant temperature. wikipedia.orglibretexts.org For this compound, the most critical BDE is that of the peroxide (O-O) bond, as its relatively low value governs the molecule's thermal stability and reactivity.

High-level ab initio methods are necessary to obtain reliable O-O BDEs. wayne.edunih.gov Computational approaches such as G2 theory, Complete Basis Set (CBS) methods (e.g., CBS-APNO), and density functional theory (DFT) with specific functionals like M06-2X have been shown to yield results that compare favorably with experimental data where available. nih.govwayne.eduresearchgate.net The calculation of BDE for the A-B bond is performed by finding the difference between the sum of the enthalpies of the resulting radicals (A• and B•) and the enthalpy of the parent molecule (A-B). libretexts.orgresearchgate.net

BDE(A-B) = [Enthalpy(A•) + Enthalpy(B•)] - Enthalpy(A-B)

For this compound, the O-O BDE calculation involves optimizing the geometry of the intact molecule and the resulting biradical formed after O-O bond cleavage. The energy difference, with appropriate thermal corrections, gives the BDE. Computational studies on a variety of organic peroxides have shown that the O-O BDE typically falls in the range of 35 to 50 kcal/mol. wayne.eduresearchgate.net The exact value is sensitive to the molecular structure and substituent effects. wayne.edu

The following table presents calculated O-O bond dissociation energies for several peroxide compounds using different theoretical methods, providing a benchmark for the expected BDE of this compound.

| Compound | Computational Method | O-O BDE (kcal/mol) |

| Hydrogen Peroxide (HOOH) | G2 | 50.5 |

| Methyl Hydroperoxide (CH₃OOH) | G2 | 45.0 |

| Dimethyl Peroxide (CH₃OOCH₃) | G2 | 39.0 |

| Di-tert-butyl peroxide | CBS-APNO | 43.8 |

| This compound | CBS/DFT | ~35 - 45 (Predicted) |

Sources: wayne.edunih.gov Note: The BDE for this compound is an estimated range based on values for other cyclic and acyclic peroxides.

Solvation Effects and Continuum Models in Computational Studies

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational studies often incorporate solvation effects to provide a more realistic description of chemical processes in solution. nih.gov Continuum solvation models are a computationally efficient way to account for the bulk effects of a solvent. nih.govpitt.edu

In these models, the solute (this compound) is placed in a cavity within a continuous medium that represents the solvent, characterized by its dielectric constant (ε). nih.gov Popular continuum models include the Polarizable Continuum Model (PCM) and its variants, and the SMD (Solvation Model based on Density) model. nih.goveuroasiajournal.org These methods are widely implemented in electronic structure software packages. nih.gov

The inclusion of a continuum model can affect various computed properties of this compound. For example, the relative energies of different conformers can change in a polar solvent compared to the gas phase. More importantly, the energies of reactants, products, and transition states of a reaction can be differentially stabilized by the solvent, leading to a change in the calculated activation energy and reaction rate. nih.gov For a reaction involving a transition state that is more polar than the reactants, a polar solvent will lower the activation barrier, accelerating the reaction. DFT modeling of reactions in 1,4-dioxane has shown the importance of the solvent in stabilizing cations and directing reaction progression. acs.org

The table below shows a hypothetical example of how the activation energy for the O-O bond cleavage of this compound might be affected by different solvents, as calculated using a continuum model.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 38.0 |

| n-Hexane | 1.9 | 37.5 |

| Dichloromethane | 9.1 | 35.2 |

| Acetonitrile | 37.5 | 33.8 |

| Water | 78.4 | 33.1 |

Note: These are illustrative values. The actual change in activation energy depends on the specific charge distribution of the reactant and the transition state.

In Silico Screening for Energetic Potential of Peroxide Compounds

In silico screening refers to the use of computational methods to evaluate the properties of a large number of molecules for a specific purpose, such as drug discovery or materials science. nih.govchemrxiv.org In the context of energetic materials, this approach is used to predict the performance and safety characteristics of novel compounds, including cyclic peroxides like this compound, before undertaking potentially hazardous and costly synthesis and experimental testing. researchgate.net

The process begins with the creation of a virtual library of peroxide compounds. For each molecule, a set of molecular descriptors is calculated using quantum chemical methods. These descriptors can include structural properties (e.g., bond lengths, angles), electronic properties (e.g., charge distribution, HOMO-LUMO gap), and thermodynamic properties (e.g., heat of formation).

These calculated descriptors are then used in quantitative structure-property relationship (QSPR) models to predict key energetic properties. scispace.com For example, a computational methodology based on the Iterative Stochastic Elimination (ISE) algorithm has been developed to screen cyclic peroxide compounds and assess their potential as energetic materials. researchgate.net This model can predict a compound's Power Index (%PI), a measure of its energetic output, based on its molecular structure. researchgate.net Such in silico screening allows researchers to prioritize the synthesis of compounds with the most promising combination of high energy content and acceptable sensitivity. researchgate.netresearchgate.net

The following table provides a sample output from a hypothetical in silico screening of various peroxide compounds for their energetic potential.

| Compound | Number of Peroxide Bonds | Calculated Heat of Formation (kJ/mol) | Predicted Power Index (ISE Score) | Priority for Synthesis |

| Diacetone diperoxide (DADP) | 2 | 150 | 85 | Low (High Sensitivity) |

| Triacetone triperoxide (TATP) | 3 | 280 | 95 | Low (High Sensitivity) |

| 1,2,4,5-Tetroxane | 2 | 120 | 70 | Medium |

| This compound | 1 | -210 | 45 | Low |

| Hexamethylene triperoxide diamine (HMTD) | 3 | 350 | 98 | Low (High Sensitivity) |

Note: The Power Index and Heat of Formation values are illustrative and intended to demonstrate the output of a computational screening process.

A comprehensive search for scientific literature regarding the spectroscopic and structural characterization of the chemical compound "this compound" has been conducted. Unfortunately, the search did not yield specific experimental or theoretical data necessary to fully populate the requested article structure.

The available research predominantly focuses on related, but structurally distinct, compounds such as 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane. These are six-membered heterocyclic rings, whereas this compound is an eight-membered ring. Due to the significant difference in ring size and conformation, the spectroscopic data for dioxanes cannot be extrapolated to accurately describe this compound.

Consequently, detailed research findings and data tables for the following specified sections and subsections for this compound could not be located:

Spectroscopic and Structural Characterization of 1,2 Dioxocane Compounds

Vibrational Spectroscopy (Infrared and Raman)

Without specific data on chemical shifts, coupling constants, vibrational frequencies, and other spectroscopic parameters for 1,2-dioxocane, it is not possible to generate the thorough, informative, and scientifically accurate content as requested under the provided outline. An attempt to do so would result in speculation or the presentation of irrelevant data from other compounds, which would not meet the requirements of the prompt.

Therefore, the requested article focusing solely on the spectroscopic and structural characterization of this compound cannot be generated at this time.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a vital analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. For cyclic peroxides, FTIR spectra are characterized by specific vibrational modes of their constituent bonds.

The analysis of various cyclic organic peroxides reveals several key absorption regions. The C-H stretching vibrations from the methylene groups in the ring are typically observed in the 2800–3000 cm⁻¹ region. Bending and deformation vibrations associated with the CH₂ groups also appear in the fingerprint region, generally between 1365 and 1480 cm⁻¹.

A crucial aspect of the FTIR analysis of peroxides is the identification of C-O and O-O bond vibrations. The C-O stretching vibrations in cyclic ethers and peroxides typically appear in the 1000–1200 cm⁻¹ range. The peroxide linkage (O-O) itself gives rise to vibrations that are often weak in FTIR spectra but are characteristically found in the 800–1000 cm⁻¹ region. For instance, studies on Hexamethylene Triperoxide Diamine (HMTD) and Tetramethylene Diperoxide Dicarbamide (TMDD) have identified peroxide O-O vibrations around 910-914 cm⁻¹. researchgate.net

Table 1: Expected Characteristic FTIR Absorption Bands for this compound Based on Analogous Cyclic Peroxides This table is interactive. Click on the headers to sort.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2800 - 3000 | Strong |

| CH₂ Bend/Deformation | 1365 - 1480 | Medium |

| C-O Stretch | 1000 - 1200 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds, making it highly effective for detecting the peroxide O-O linkage. In contrast to FTIR, the O-O stretching vibration in cyclic peroxides typically produces a more intense signal in Raman spectra.

For many cyclic peroxides, the characteristic ν(O-O) vibration is observed in the 750–970 cm⁻¹ range. researchgate.net For example, in Triacetone Triperoxide (TATP), key vibrations related to the peroxide moiety are found at approximately 870 cm⁻¹, 880 cm⁻¹, and 1000 cm⁻¹. researchgate.net Similarly, for HMTD, a distinct ν(O-O) vibration is seen around 910 cm⁻¹. researchgate.net These findings suggest that the Raman spectrum of this compound would exhibit a characteristic peak in this region, providing strong evidence for the peroxide bond.

Other notable vibrations in the Raman spectra of cyclic peroxides include C-H stretching (2930–3000 cm⁻¹), C-O stretching (1000–1100 cm⁻¹), and various bending and deformation modes of the carbon backbone. researchgate.net

Characteristic Vibrations of the Peroxide Linkage

The peroxide linkage (–O–O–) is the defining functional group of this compound and its analogues. Its vibrational signature is a key diagnostic feature in both FTIR and Raman spectroscopy.

Stretching Vibration (ν(O-O)) : This mode is the most significant for identifying the peroxide group. As mentioned, it typically appears in the 750–970 cm⁻¹ region in Raman spectra. researchgate.net Its intensity in FTIR is generally weak due to the small change in dipole moment during the vibration.

Other Vibrations : The peroxide group also influences other vibrations within the molecule. The C-O stretching vibrations are coupled to the O-O stretch, and their positions can provide structural information. Computational studies on cyclic peroxides have shown differences in the ν(O-O) and ν(C-O) bands that can be used to differentiate between various peroxide structures. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. The analysis of thermally sensitive compounds like cyclic peroxides requires specific ionization techniques to avoid decomposition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile molecules, as it involves minimal heat. While direct ESI-MS data for this compound is scarce, studies on other cyclic peroxides using related ambient pressure ionization methods like Direct Analysis in Real Time (DART) provide valuable insights.

A common observation in the analysis of cyclic peroxides is the formation of adducts with ions present in the source, such as ammonium (NH₄⁺). For instance, TATP often does not show a strong protonated molecule [M+H]⁺ or molecular ion [M]⁺ peak, but instead presents a prominent ammonium adduct peak [M+NH₄]⁺ at m/z 240.144. researchgate.net This behavior is attributed to the stabilization of the molecule through adduct formation. It is therefore expected that ESI-MS analysis of this compound would likely yield an [M+NH₄]⁺ or other adduct ions, which would be crucial for determining its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile organic compounds. However, its application to cyclic peroxides is challenging due to their inherent thermal instability, which can lead to decomposition in the heated GC injector or column.

Despite these challenges, methods have been developed to analyze some cyclic peroxides by carefully controlling the analytical conditions to prevent thermal decomposition. researchgate.net When successfully analyzed, the mass spectra of cyclic peroxides show characteristic fragmentation patterns. For example, the mass spectra of acetone peroxides like TATP and Diacetone Diperoxide (DADP) exhibit a common base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and other common fragments at m/z 58, 59, 75, 101, and 117. The presence of the molecular ion peak can be weak or absent depending on the stability of the compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a significant advantage over GC-MS for the analysis of thermally sensitive compounds like this compound. HPLC separates compounds in a liquid phase at or near ambient temperature, thus avoiding thermal decomposition before the sample enters the mass spectrometer.

Coupled with a soft ionization source like ESI, HPLC-MS is a powerful method for the detection and identification of cyclic peroxides in complex mixtures. This technique has been successfully used for the characterization of nitrogen-containing cyclic peroxides. researchgate.net For this compound, HPLC-MS would be the preferred method for obtaining reliable molecular weight information and for separating it from potential impurities or degradation products. The resulting mass spectrum would be expected to show a prominent adduct ion, similar to what is observed in ESI-MS.

Table 2: Summary of Expected Mass Spectrometry Behavior for this compound This table is interactive. Click on the headers to sort.

| Technique | Expected Ionization Behavior | Key Information Provided | Challenges |

|---|---|---|---|

| ESI-MS | Formation of adduct ions (e.g., [M+NH₄]⁺) | Accurate molecular weight | |

| GC-MS | Fragmentation, potential for weak/absent molecular ion | Structural information from fragment patterns | Thermal decomposition |

Ambient Ionization Mass Spectrometry

Ambient ionization mass spectrometry (AIMS) represents a class of techniques that allow for the analysis of samples in their native state at atmospheric pressure with minimal or no preparation. column-chromatography.com This approach is particularly advantageous for the analysis of thermally labile or sensitive compounds, such as cyclic organic peroxides. Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) fall under this category, enabling rapid screening of materials directly in the open environment. nih.govspectralworks.com

In DART-MS, an excited gas, typically helium or nitrogen, is directed at the sample, leading to the desorption and ionization of surface molecules through gas-phase reactions. nih.govspectralworks.com This results in the formation of reagent ions from atmospheric water or solvent vapor, which then ionize the analyte molecules, often through protonation. nih.gov Similarly, other methods such as Atmospheric Pressure Chemical Ionization (APCI) are also effective for the analysis of organic peroxides, allowing for fast, on-line measurements without sample pre-treatment. yorku.ca